molecular formula C9H14N2O B13253053 2-(6-Methoxypyridin-2-yl)propan-1-amine

2-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B13253053
M. Wt: 166.22 g/mol
InChI Key: SFLIMWKAOLKMGI-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the reaction of 6-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where 6-methoxypyridine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-(6-Methoxypyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reductive amination of 6-methoxypyridine-2-carbaldehyde with an appropriate amine source. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, often in solvents such as methanol or ethanol. This method allows for the efficient production of the compound, which serves as a precursor in various biological studies and applications .

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives related to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 32 µg/mL, suggesting moderate to strong antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound 5pS. aureus4
Compound 5pE. coli8
Compound derived from pyridineMRSA8
Compound derived from pyridineB. subtilis16

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research on structurally similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Table 2: Anticancer Efficacy of Similar Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-71.29
Compound BLung Cancer Cells1.26
Compound CDrug-resistant Cells2.96

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membranes, leading to leakage of intracellular components and cell death .
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death .
  • Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes crucial for bacterial survival or cancer cell proliferation.

Case Studies and Research Findings

A study investigating the biological effects of related pyridine derivatives found that certain modifications in the chemical structure significantly enhanced antibacterial potency while maintaining low cytotoxicity against human cells . This highlights the importance of structure-activity relationships (SAR) in optimizing the therapeutic potential of such compounds.

In another case, researchers explored the anti-inflammatory effects of similar amine compounds, indicating potential applications in treating inflammatory diseases alongside their antibacterial and anticancer activities .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(6-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3

InChI Key

SFLIMWKAOLKMGI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=CC=C1)OC

Origin of Product

United States

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